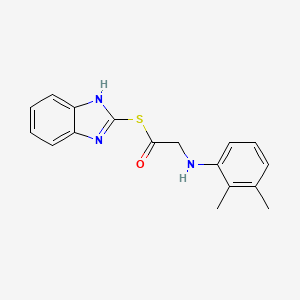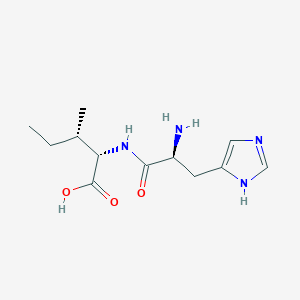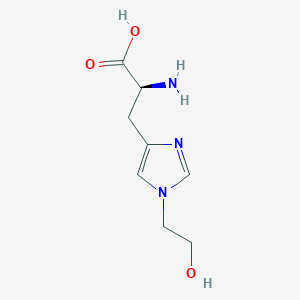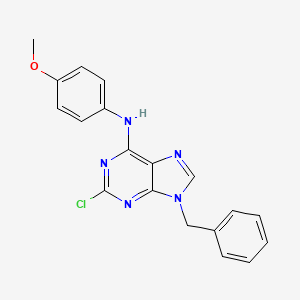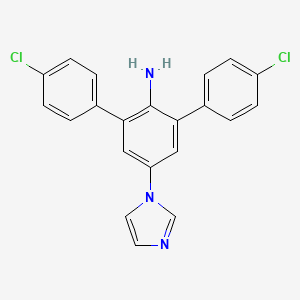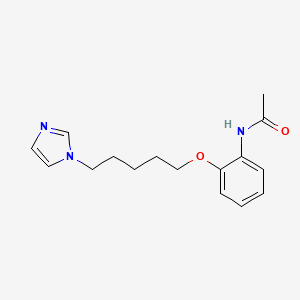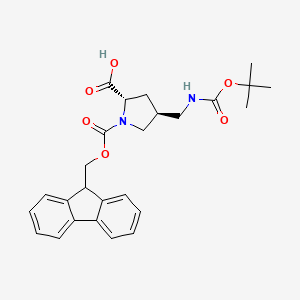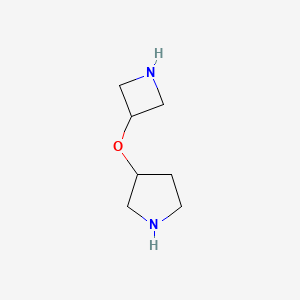![molecular formula C16H13NO3S B12931416 [(2-Methoxyacridin-9-yl)sulfanyl]acetic acid CAS No. 112827-72-2](/img/structure/B12931416.png)
[(2-Methoxyacridin-9-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methoxyacridin-9-yl)thio)acetic acid is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₃NO₃S. It is primarily used in research settings and is known for its unique structural properties, which include an acridine moiety linked to a thioacetic acid group via a methoxy substituent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyacridin-9-yl)thio)acetic acid typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through cyclization reactions involving anthranilic acid derivatives and suitable aldehydes.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Thioacetic Acid Attachment:
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyacridin-9-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiol reagents, alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the acridine moiety.
Reduction: Reduced forms of the acridine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Methoxyacridin-9-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyacridin-9-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and other biomolecules, leading to various biological effects.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-((2-Hydroxyacridin-9-yl)thio)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-((2-Methylacridin-9-yl)thio)acetic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-((2-Methoxyacridin-9-yl)thio)acetic acid is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
112827-72-2 |
|---|---|
Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(2-methoxyacridin-9-yl)sulfanylacetic acid |
InChI |
InChI=1S/C16H13NO3S/c1-20-10-6-7-14-12(8-10)16(21-9-15(18)19)11-4-2-3-5-13(11)17-14/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
XNCAPVJGVNZLGY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



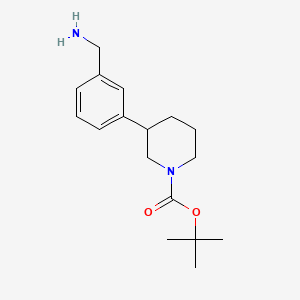

![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
